molecular formula C17H16Br2 B177170 2,7-Dibromo-9,9-diethylfluorene CAS No. 197969-58-7

2,7-Dibromo-9,9-diethylfluorene

Cat. No.: B177170
CAS No.: 197969-58-7
M. Wt: 380.1 g/mol
InChI Key: TYECWABMXAYFSG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,7-Dibromo-9,9-diethylfluorene is primarily used as a precursor in the synthesis of organic semiconducting polymers . These polymers are the primary targets of the compound and play a crucial role in the development of organic electronic devices .

Mode of Action

The compound interacts with its targets by serving as a template for the synthesis of these polymers . It is used in the preparation of conjugated polymers, such as poly [9,9′-bis (6′′- N,N,N -trimethylammonium)hexyl)fluorene- co -alt-4,7- (2,1,3-benzothiadiazole) dibromide] (PFBT), which are used in label-free DNA microarrays . The resulting changes include the formation of polymers with high photoluminescence and electroluminescent quantum efficiency .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of organic semiconducting polymers . The downstream effects include the production of polymers with potential applications in organic light-emitting devices (OLEDs), organic photovoltaic (OPVs), and organic field-effect transistors (OFETs) .

Pharmacokinetics

Its molecular weight (38012 g/mol) and density (1.494 g/cm³) suggest that it may have low bioavailability due to its large size and high density.

Result of Action

The molecular and cellular effects of the compound’s action include the formation of organic semiconducting polymers with high photoluminescence and electroluminescent quantum efficiency . These polymers show potential as hole-transporting materials for OLEDs .

Preparation Methods

Chemical Reactions Analysis

2,7-Dibromo-9,9-diethylfluorene undergoes various types of chemical reactions, including:

Properties

IUPAC Name

2,7-dibromo-9,9-diethylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br2/c1-3-17(4-2)15-9-11(18)5-7-13(15)14-8-6-12(19)10-16(14)17/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYECWABMXAYFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393379
Record name 2,7-Dibromo-9,9-diethylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197969-58-7
Record name 2,7-Dibromo-9,9-diethylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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